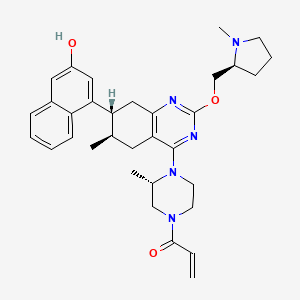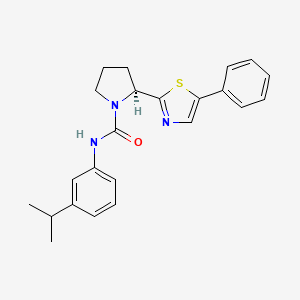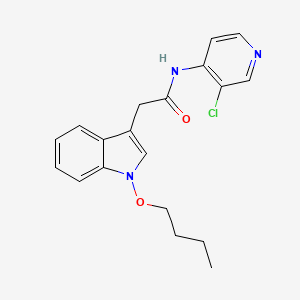
(+/-)-Tartaric-2,3-D2 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Tartaric-2,3-D2 acid is a deuterated form of tartaric acid, where the hydrogen atoms at the 2 and 3 positions are replaced with deuterium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tartaric-2,3-D2 acid typically involves the deuteration of tartaric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, tartaric acid can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
(+/-)-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce di-deuterated derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-deuterated derivatives, while reduction may produce deuterated alcohols.
科学的研究の応用
(+/-)-Tartaric-2,3-D2 acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, such as in the development of new materials and catalysts.
作用機序
The mechanism of action of (+/-)-Tartaric-2,3-D2 acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The presence of deuterium atoms can influence the rate of enzymatic reactions, leading to differences in metabolic outcomes compared to non-deuterated compounds.
類似化合物との比較
(+/-)-Tartaric-2,3-D2 acid can be compared with other similar compounds, such as:
Tartaric acid: The non-deuterated form, which is widely used in the food and beverage industry.
Deuterated tartaric acid derivatives: Other deuterated forms of tartaric acid with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration at the 2 and 3 positions, which can lead to distinct chemical and biological properties compared to other forms of tartaric acid.
特性
分子式 |
C4H6O6 |
|---|---|
分子量 |
152.10 g/mol |
IUPAC名 |
(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |
InChIキー |
FEWJPZIEWOKRBE-DSWNTLALSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

